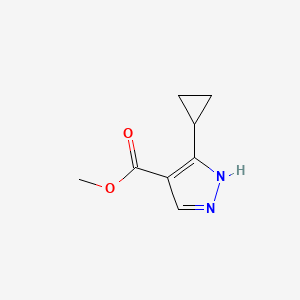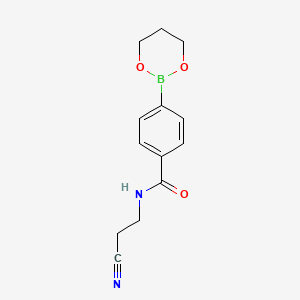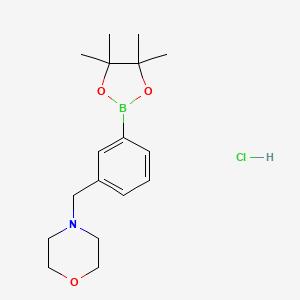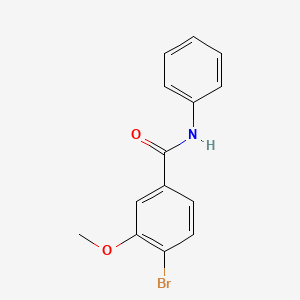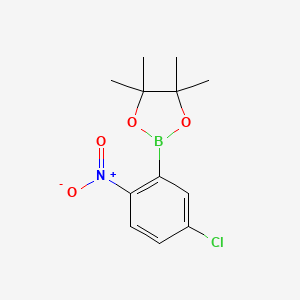
2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a nitro group and a chlorine atom on the phenyl ring . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The nitro group can be reduced to an amine, and the chlorine atom can be displaced by nucleophiles .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : The compound 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid, which has a similar structure, is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Organic Synthesis
- Application : A method for the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones has been developed .
- Method of Application : This involves microwave irradiation of aldehydes with acetone to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes : The method provides good yields and avoids the formation of by-products .
-
Scientific Field: Organic Chemistry
- Application : The compound “5-Chloro-2-Nitrophenyl Isocyanate” is a chemically similar compound .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Organic Synthesis
- Application : “2-Chloro-5-nitrophenyl isocyanate” is another compound with a similar structure .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Organic Chemistry
- Application : The compound “2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Organic Chemistry
- Application : The compound “5-Chloro-2-Nitrophenyl Isocyanate” is a chemically similar compound .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Organic Synthesis
- Application : “2-Chloro-5-nitrophenyl isocyanate” is another compound with a similar structure .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Organic Chemistry
- Application : The compound “2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Safety And Hazards
properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXVNFUFZOAUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674720 | |
| Record name | 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073353-99-7 | |
| Record name | 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline](/img/structure/B1420395.png)
![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
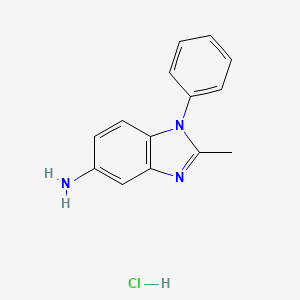
![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)
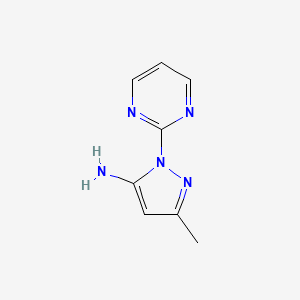
![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)
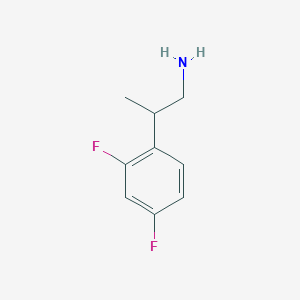
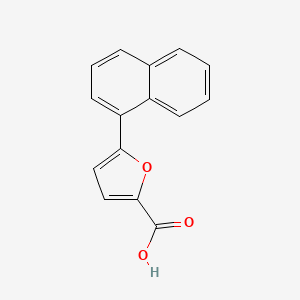
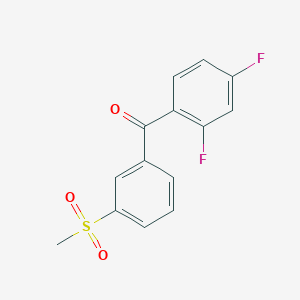
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
